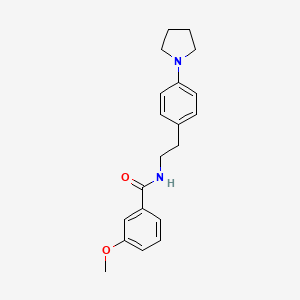
3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide” is a complex organic molecule that contains a benzamide group, a methoxy group, and a pyrrolidinyl group . The benzamide group consists of a benzene ring attached to an amide group, the methoxy group consists of a methyl group linked to an oxygen atom, and the pyrrolidinyl group is a five-membered ring containing four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, methoxy, and pyrrolidinyl groups. The benzamide group would contribute to the planarity of the molecule, while the pyrrolidine ring would introduce some three-dimensionality . The methoxy group could potentially participate in hydrogen bonding interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group in the benzamide moiety could potentially undergo hydrolysis or aminolysis reactions. The methoxy group could potentially be demethylated under certain conditions. The pyrrolidine ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and methoxy groups could enhance its solubility in polar solvents. The pyrrolidine ring could potentially influence its boiling and melting points .Aplicaciones Científicas De Investigación
Drug Discovery: Pyrrolidine Scaffold
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage . This makes it a valuable scaffold in drug discovery for the treatment of various human diseases.
Selective Androgen Receptor Modulators (SARMs)
Compounds like 3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide have been synthesized as SARMs. These are optimized to modify the pharmacokinetic profile, showing promise in the treatment of conditions like muscle wasting and osteoporosis .
Anti-Tubercular Agents
Research into anti-tubercular agents has included derivatives of the pyrrolidine ring. The compound’s structure allows for the measurement of cell viability and determination of IC50 values in vitro, which is crucial for developing new treatments against tuberculosis .
Stereochemistry and Enantioselective Binding
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is significant for the development of new medications .
Crystallography and Structural Analysis
The crystal structure of related compounds has been extensively studied, providing insights into the bioactivity of phenyl(pyrrolidin-1-yl)methanone derivatives. Such structural analyses are fundamental to understanding the interaction of these compounds with biological targets .
Synthetic Strategies for Compound Development
The compound’s synthesis involves various strategies, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. These methods are essential for medicinal chemists in designing new compounds with diverse biological profiles .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide are currently unknown. This compound belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives , which have exhibited notable bioactivity . .
Mode of Action
It’s worth noting that compounds with a pyrrolidine ring, like this one, are often used by medicinal chemists to obtain compounds for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It’s worth noting that the pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s worth noting that compounds with a pyrrolidine ring, like this one, are often used by medicinal chemists to obtain compounds for the treatment of various diseases .
Action Environment
It’s worth noting that the introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Propiedades
IUPAC Name |
3-methoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-6-4-5-17(15-19)20(23)21-12-11-16-7-9-18(10-8-16)22-13-2-3-14-22/h4-10,15H,2-3,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTQEGRZYDVIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

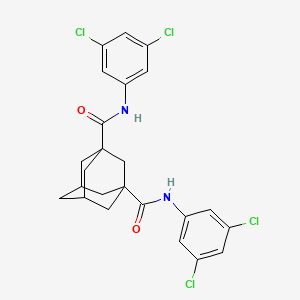


![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)

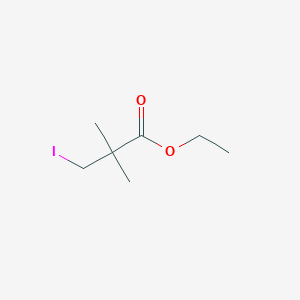

![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)
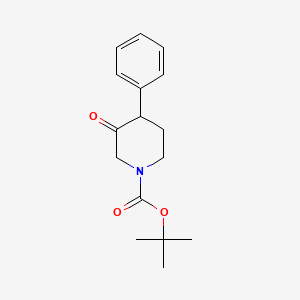
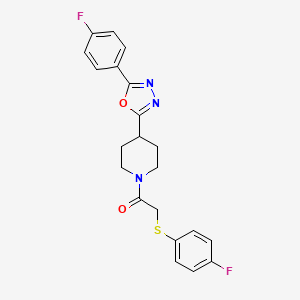
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)
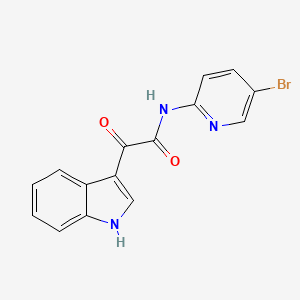

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)